Product packaging for Ethyl 4-(4-fluorophenyl)butanoate(Cat. No.:CAS No. 1693-05-6)

Ethyl 4-(4-fluorophenyl)butanoate

Cat. No.: B170506
CAS No.: 1693-05-6
M. Wt: 210.24 g/mol
InChI Key: FUQDMNQPBVZSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-fluorophenyl)butanoate is a fluorinated organic compound with the molecular formula C12H15FO2 . As an ester derivative of 4-(4-fluorophenyl)butanoic acid, it serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The presence of the fluorophenyl moiety makes it a compound of interest for the development of new chemical entities, potentially for use in materials science and drug discovery projects. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment. Please note that specific data on applications, mechanism of action, and physical properties for this exact compound are not fully available in the searched sources and should be verified by the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15FO2 B170506 Ethyl 4-(4-fluorophenyl)butanoate CAS No. 1693-05-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1693-05-6

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)butanoate

InChI

InChI=1S/C12H15FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3

InChI Key

FUQDMNQPBVZSPP-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC1=CC=C(C=C1)F

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)F

Synonyms

Benzenebutanoic acid, 4-fluoro-, ethyl ester

Origin of Product

United States

Chemical Reactivity and Transformations of Ethyl 4 4 Fluorophenyl Butanoate

Reactions Involving the Ester Functionality (e.g., Hydrolysis, Transesterification)

The ester functional group is a primary site of reactivity in Ethyl 4-(4-fluorophenyl)butanoate, readily undergoing reactions such as hydrolysis and transesterification.

Hydrolysis: The ester can be cleaved to its corresponding carboxylic acid, 4-(4-fluorophenyl)butanoic acid, and ethanol. This transformation can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a dilute mineral acid like hydrochloric or sulfuric acid, is a reversible process requiring an excess of water to drive the reaction to completion. libretexts.org

Alkaline hydrolysis, or saponification, is an irreversible reaction carried out by heating the ester with a base such as sodium hydroxide. libretexts.org This process yields the sodium salt of the carboxylic acid and ethanol. The free carboxylic acid can then be obtained by acidification. libretexts.org

Enzymatic hydrolysis offers a method for stereoselective transformations. Lipases, a class of hydrolase enzymes, have been effectively used for the kinetic resolution of racemic 3-aryl alkanoates, including derivatives structurally similar to this compound. almacgroup.com For instance, the hydrolase-mediated hydrolysis of (±)-ethyl 3-(4-fluorophenyl)butanoate has been studied to produce highly enantioenriched (S)-acids and (R)-esters. almacgroup.comucc.ie Various lipases, such as those from Candida antarctica and Pseudomonas cepacia, have demonstrated excellent enantioselection in these resolutions. almacgroup.com

Table 1: Hydrolase-Mediated Hydrolysis of (±)-Ethyl 3-(4-fluorophenyl)butanoate ((±)-3i) almacgroup.com
EntryHydrolaseConv. (%)aees (%) (config.)aeep (%) (config.)aEb
1Porcine Pancreatic Lipase (B570770)4994 (R)98 (S)>200
2Porcine Liver Esterase4990 (R)94 (S)96
3Pseudomonas cepacia4888 (R)96 (S)104
4Candida Antarctica Lipase A308 (R)48 (S)3
a Determined by chiral HPLC analysis. ees = enantiomeric excess of substrate ester; eep = enantiomeric excess of product acid.b The enantiomeric ratio E was calculated from the enantiomeric excess of substrate ester (ees) and product acid (eep).

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol. Transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed reaction, the alcohol is typically used as the solvent to shift the equilibrium towards the desired product. masterorganicchemistry.com Base-catalyzed transesterification is achieved by using a stoichiometric amount of an alkoxide, such as sodium methoxide (B1231860) in methanol (B129727), to produce the corresponding methyl ester. masterorganicchemistry.comgoogle.com This reaction is also an equilibrium process, and using the alcohol as the solvent is a common strategy to ensure high conversion. masterorganicchemistry.com

Transformations at the Alkyl Chain (e.g., α-Functionalization, Chain Elongation)

The alkyl chain of this compound provides opportunities for further molecular elaboration through reactions such as α-functionalization and chain elongation.

α-Functionalization: The carbon atom alpha to the ester carbonyl can be functionalized after deprotonation with a suitable base to form an enolate. This enolate can then react with various electrophiles. For example, α-keto esters, which can be derived from butanoates, can undergo rearrangement reactions to furnish complex α-imino ester derivatives. thieme-connect.de While direct α-functionalization of this compound is not extensively detailed, the principles are well-established in organic synthesis.

Chain Elongation: Standard organic synthesis methodologies can be applied to extend the butanoate chain. For instance, the ester can be reduced to the corresponding alcohol, 4-(4-fluorophenyl)butan-1-ol, using a reducing agent like lithium aluminum hydride. The resulting alcohol can then be converted to a leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with a cyanide source, followed by hydrolysis of the nitrile to achieve a one-carbon chain extension. Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which can then undergo Wittig or Horner-Wadsworth-Emmons reactions to introduce a carbon-carbon double bond, which can be further functionalized for chain extension. almacgroup.com

Reactivity of the 4-Fluorophenyl Moiety (e.g., Aromatic Substitutions)

The 4-fluorophenyl group is generally stable, but it can participate in electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator. Due to the para-substitution, incoming electrophiles will be directed to the positions ortho to the fluorine atom. However, the deactivating nature of fluorine and potential steric hindrance from the butanoate chain can make these reactions challenging. masterorganicchemistry.com More commonly, the reactivity of the aromatic ring is exploited in cross-coupling reactions. For instance, related aryl fluoride (B91410) compounds can participate in nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions.

Derivatization and Analogue Synthesis for Expanding Chemical Space

This compound and its derivatives are valuable starting materials for creating a wide array of more complex molecules for various research applications.

Construction of Complex Heterocyclic Systems Featuring the Fluorophenylbutanoate Framework

The fluorophenylbutanoate scaffold can be incorporated into various heterocyclic systems. For example, derivatives of 3-[(4-fluorophenyl)carbamothioylamino]propanoic acid, which can be conceptually derived from the butanoate structure, have been used to synthesize thiazole (B1198619) and 4,5-dihydrothiazole systems. ktu.edu In one method, N,N-disubstituted aminothiazoles were prepared by refluxing the corresponding halocarbonyl compound with N-(4-phenyl)-N-thiocarbamoyl-β-alanine in acetone. ktu.edu Similarly, ethyl 5-(4-fluorophenylamino)thiazole-4-carboxylate has been synthesized from 4-fluoro-phenyl isothiocyanate and ethyl isocyanoacetate, serving as an intermediate for more complex heterocyclic structures. google.com Furthermore, pyrrolidine-2,3-dione (B1313883) derivatives have been synthesized by reacting methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with tryptamine (B22526) and aromatic aldehydes. researchgate.net

Synthesis of Chiral and Stereoisomeric Derivatives

The synthesis of optically active derivatives has been a significant area of research. As mentioned in section 3.1, enzymatic kinetic resolution using lipases is a highly effective method for separating enantiomers of related 3-(4-fluorophenyl)butanoate structures, yielding both the (S)-acid and the unreacted (R)-ester with high enantiomeric purity. almacgroup.comucc.ie

Table 2: Enantioselective Lipase-Catalyzed Hydrolysis of Racemic β-Amino Carboxylic Ester Hydrochlorides mdpi.com
SubstrateUnreacted Ester ProductYield (%)[α]D (c, solvent)ee (%)
(±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride(R)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate49+18.9 (c 0.41, CHCl3)≥99
(±)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate hydrochloride(R)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate48.7+17.9 (c 0.44, CHCl3)≥99

Beyond enzymatic methods, asymmetric synthesis approaches provide access to specific stereoisomers. This includes palladium-catalyzed asymmetric hydrogenation of β-fluoroalkyl-β-amino acrylic acid derivatives, which can produce chiral products with high enantiomeric excess (up to 95% ee). dicp.ac.cn Attrition-enhanced deracemization is another advanced technique that has been applied to the synthesis of chiral α-aryl propionic acid derivatives, which are structurally related. google.com

Formation of Amide and Carboxamide Conjugates for Biological Inquiry

The conversion of the ester functionality to an amide is a common and important transformation. This can be achieved by direct aminolysis, where the ester is heated with an amine, although this often requires high temperatures. A more common laboratory method involves first hydrolyzing the ester to the corresponding carboxylic acid, 4-(4-fluorophenyl)butanoic acid. The carboxylic acid is then activated and coupled with a desired amine. ajchem-a.com Common coupling agents for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 4-dimethylaminopyridine (B28879) (DMAP), or converting the carboxylic acid to a more reactive species like an acid chloride. ajchem-a.com These methods have been used to synthesize a wide variety of amide and carboxamide conjugates for biological evaluation. nih.govcore.ac.ukgoogle.comresearchgate.net For example, N-(4-fluorophenyl)butyramide has been synthesized from butyraldoxime (B90327) and 4-fluoroaniline, showcasing a related amide bond formation. core.ac.uk

4 Introduction of Other Functional Groups (e.g., Cyano-, Dioxo-, Hydroxy-)

The chemical scaffold of this compound serves as a versatile starting point for the introduction of various functional groups, thereby enabling the synthesis of a diverse array of derivatives with potential applications in different fields of chemical research. Key transformations include the introduction of dioxo, hydroxy, and cyano moieties, which significantly alter the electronic properties and reactivity of the parent molecule.

Introduction of Dioxo Groups

A primary transformation of this compound and its precursors involves the introduction of a second carbonyl group to form a β-keto ester, specifically ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. This conversion is typically achieved through a Claisen condensation reaction. Current time information in Bangalore, IN. In this reaction, a precursor like 1-(4-fluorophenyl)ethan-1-one (4-fluoroacetophenone) is treated with diethyl oxalate (B1200264) in the presence of a base such as sodium ethoxide. Current time information in Bangalore, IN.smolecule.com The base facilitates the deprotonation of the α-hydrogen of the acetophenone (B1666503) derivative, which then acts as a nucleophile, attacking the diethyl oxalate to form the desired dioxo compound. Current time information in Bangalore, IN.

The reaction conditions, including the choice of base and solvent, play a crucial role in the efficiency of this transformation. Ethanol is a commonly used solvent as it effectively dissolves the reactants and helps to stabilize the enolate intermediate. Current time information in Bangalore, IN. Temperature control is also important, with lower initial temperatures often employed to minimize side reactions. Current time information in Bangalore, IN.

Table 1: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

PrecursorReagentsSolventTemperatureYieldReference(s)
1-(4-fluorophenyl)ethan-1-oneSodium ethoxide, diethyl oxalateEthanol10°C to RT96% Current time information in Bangalore, IN.
1-(4-fluorophenyl)ethan-1-oneSodium ethoxide, diethyl oxalateEthanol0°C to RT81% Current time information in Bangalore, IN.
Appropriate acetophenonesSodium ethoxide, diethyl oxalateDried ethanolRT overnight, then 80°C for 30 min- smolecule.com

Note: This interactive table summarizes reaction conditions for the synthesis of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Users can sort and filter the data to compare different synthetic approaches.

Introduction of Hydroxy Groups

The introduction of a hydroxyl group into the butanoate chain can be achieved through the reduction of a corresponding keto functional group. For instance, the dioxo derivative, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, exists in equilibrium with its enol tautomer, ethyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate, which incorporates a hydroxyl group. smolecule.com

Furthermore, selective reduction of a ketone can lead to the formation of a secondary alcohol. While direct hydroxylation of this compound is not widely documented, the synthesis of related hydroxybutanoates from their keto precursors is a common strategy. For example, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate has been successfully demonstrated using microbial methods, such as with Saccharomyces uvarum. nih.gov This biocatalytic approach suggests a potential pathway for the enantioselective synthesis of hydroxylated derivatives of this compound.

In a different context, the synthesis of (3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one involves the enantioselective reduction of a dihydro-1H-1-benzazepin-2,3-dione precursor, highlighting the use of reduction to introduce a key hydroxyl group in complex molecules. mdpi.com

Table 2: Examples of Hydroxy Group Introduction in Related Butanoates

Starting MaterialProductReagents/MethodKey TransformationReference(s)
Ethyl 4,4,4-trifluoroacetoacetateEthyl (R)-4,4,4-trifluoro-3-hydroxybutanoateSaccharomyces uvarumAsymmetric reduction of ketone nih.gov
4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione(3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluromethyl)-2H-1-benzazepin-2-oneNocardia salmonicolor SC 6310Enantioselective reduction of ketone mdpi.com
Ethyl 4-chloroacetoacetateEthyl (S)-4-chloro-3-hydroxybutanoateKetoreductase, glucose dehydrogenase, NADP+Enzymatic reduction of ketone mdpi.com

Note: This interactive table provides examples of synthetic methods for introducing hydroxyl groups in butanoate structures through the reduction of keto groups. The data can be sorted by starting material or product.

Introduction of Cyano Groups

The introduction of a cyano (-CN) group can be accomplished through various synthetic methodologies, most commonly via nucleophilic substitution or through reactions involving organometallic catalysts. wikipedia.org Although a direct cyanation of this compound is not extensively detailed, the synthesis of structurally similar cyanated compounds provides insight into plausible reaction pathways.

One established method involves the reaction of a halo-substituted precursor with a cyanide salt. For instance, the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate in the synthesis of atorvastatin, is achieved by treating ethyl (S)-4-bromo-3-hydroxybutanoate with a cyanide source. mdpi.comgoogle.com This reaction proceeds via a nucleophilic substitution where the cyanide ion displaces the bromide. This suggests that a corresponding bromo- or other halo-derivative of this compound could be converted to the cyano-substituted analogue.

Palladium-catalyzed cyanation of aryl halides is another powerful technique that could be applied. wikipedia.org This method typically uses potassium cyanide or zinc cyanide as the cyanide source. wikipedia.org

Table 3: Plausible Synthetic Routes for Cyanation based on Related Compounds

Precursor TypeReagentsReaction TypeProduct TypeReference(s)
Alkyl Halide (e.g., Ethyl 4-bromo-3-hydroxybutanoate)Sodium CyanideNucleophilic SubstitutionAlkyl Cyanide (e.g., Ethyl 4-cyano-3-hydroxybutanoate) mdpi.comgoogle.com
Aryl HalideKCN or Zn(CN)2, Palladium catalystPalladium-catalyzed cyanationAryl Cyanide wikipedia.org
Benzyl ChlorideSodium CyanideSN2-type cyanationBenzyl Cyanide wikipedia.org

Note: This interactive table outlines potential methods for introducing a cyano group based on established reactions for similar compounds. It can be sorted to compare different precursor types and reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to each unique proton environment are observed. rsc.org

The aromatic protons on the 4-fluorophenyl ring appear as two distinct multiplets. The two protons ortho to the fluorine atom (H-2', H-6') resonate as a doublet of doublets around δ 7.12 ppm, while the two protons meta to the fluorine (H-3', H-5') appear as a triplet at approximately δ 6.96 ppm. rsc.org The splitting patterns arise from coupling to the adjacent fluorine atom and neighboring protons.

The ethyl ester group gives rise to a quartet at δ 4.12 ppm, corresponding to the two methylene (B1212753) protons (-O-CH₂-), and a triplet at δ 1.25 ppm for the three terminal methyl protons (-CH₃). rsc.org The aliphatic chain protons appear as follows: the two protons adjacent to the aromatic ring (-CH₂-Ar) are observed as a triplet at δ 2.63 ppm, the two protons adjacent to the carbonyl group (-CH₂-CO) are found at δ 2.32 ppm, and the central methylene protons (-CH₂-CH₂-CH₂-) show a multiplet around δ 1.95 ppm. rsc.org

¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) HzReference
7.12dd2HAr-H (ortho to F)8.3, 5.6 rsc.org
6.96t2HAr-H (meta to F)8.7 rsc.org
4.12q2H-O-CH ₂-CH₃7.1 rsc.org
2.63t2HAr-CH ₂-7.6 rsc.org
2.32t2H-CH ₂-COO-7.5 rsc.org
1.95m2H-CH₂-CH ₂-CH₂-- rsc.org
1.25t3H-O-CH₂-CH7.1 rsc.org

Carbon-13 NMR (¹³C NMR) is used to determine the structure of a molecule's carbon framework. The spectrum for this compound shows distinct signals for each carbon atom in a unique electronic environment. rsc.org

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately δ 173.5 ppm. rsc.org The carbons of the aromatic ring show signals influenced by the fluorine substituent; the carbon directly bonded to fluorine (C-4') is observed around δ 161.5 ppm (with a large one-bond C-F coupling constant), while the other aromatic carbons appear in the δ 115-138 ppm range. rsc.org The methylene carbon of the ester's ethyl group (-O-CH₂) resonates at δ 60.3 ppm, and the terminal methyl carbon (-CH₃) is found at δ 14.3 ppm. rsc.org The three methylene carbons of the butanoate chain are located at δ 34.7 ppm (C-4), δ 33.6 ppm (C-2), and δ 26.8 ppm (C-3). rsc.org

¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignmentReference
173.5C =O rsc.org
161.5 (d, ¹JCF)C -F rsc.org
137.1Ar-C rsc.org
129.8 (d, ³JCF)Ar-C H (ortho to F) rsc.org
115.2 (d, ²JCF)Ar-C H (meta to F) rsc.org
60.3-O-C H₂- rsc.org
34.7Ar-C H₂- rsc.org
33.6-C H₂-COO- rsc.org
26.8-CH₂-C H₂-CH₂- rsc.org
14.3-O-CH₂-C H₃ rsc.org

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. alfa-chemistry.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. alfa-chemistry.com The chemical shift of fluorine is highly sensitive to its electronic environment. nih.gov

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the one fluorine atom on the phenyl ring. The chemical shift for a fluorine atom in a monofluorobenzene environment typically appears around δ -113 ppm relative to the standard CFCl₃. colorado.edu The signal for the fluorine in the title compound is anticipated in this region. This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (ortho and meta hydrogens). The large chemical shift dispersion in ¹⁹F NMR ensures that this peak is well-resolved from other potential fluorinated impurities. alfa-chemistry.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak will be a strong, sharp absorption in the range of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the saturated ester group. libretexts.orgresearchgate.net

Other significant absorptions include:

C-H Stretching: Aliphatic C-H stretching from the ethyl and butyl chains will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). Aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). researchgate.net

C-O Stretching: The ester C-O bonds will produce strong, characteristic bands in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org

C=C Stretching: Aromatic C=C bond stretching vibrations within the phenyl ring are expected to cause several absorptions of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.net

C-F Stretching: A strong absorption corresponding to the C-F bond stretch is anticipated in the range of 1100-1250 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, distinguishing it from other compounds with the same nominal mass. nih.gov

For this compound, the molecular formula is C₁₂H₁₅FO₂. The theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a key parameter for confirming the identity of the compound in an HRMS analysis. The high accuracy of HRMS is crucial in distinguishing the target compound from potential isomers or other molecules with very similar masses. nih.gov

Calculated Exact Mass for this compound
Molecular FormulaCompoundTheoretical Monoisotopic Mass (Da)
C₁₂H₁₅FO₂This compound210.1056

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This combination is invaluable for assessing the purity of this compound and confirming its molecular identity.

In a typical LC-MS analysis, the compound is first passed through an HPLC column, which separates it from any impurities or by-products from the synthesis. As the separated components exit the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules—often using techniques like Electrospray Ionization (ESI)—and then separates the resulting ions based on their mass-to-charge ratio (m/z). wikipedia.orgsigmaaldrich.com

For this compound (molecular formula C₁₂H₁₅FO₂), the expected exact mass is approximately 210.1056 g/mol . In positive-ion mode ESI, the instrument would typically detect the protonated molecule [M+H]⁺ at an m/z of approximately 211.1134. The presence of a dominant peak at this m/z value in the mass spectrum of the main chromatographic peak serves as strong evidence for the identity of the compound. Furthermore, the purity of the sample can be estimated by integrating the area of the main peak in the chromatogram and comparing it to the area of any impurity peaks. Modern LC-MS systems can achieve very low limits of detection, making them ideal for identifying trace-level impurities. measurlabs.com

A hypothetical LC-MS method for the analysis of this compound is detailed in the table below.

ParameterValue/Setting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
GradientIsocratic or Gradient (e.g., 50-95% B over 15 min)
Flow Rate0.5 - 1.0 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan Rangem/z 50 - 500
Expected Ion [M+H]⁺~211.11 m/z
Capillary Voltage3 - 5 kV
Nebulizer GasNitrogen

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. elementar.comvelp.com This method provides an empirical formula for the compound, which can be compared against the theoretical composition calculated from its molecular formula. It serves as a crucial checkpoint for verifying the elemental makeup of a newly synthesized compound and is a classic criterion for purity. thermofisher.com

The process involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, etc.) are then separated and quantified by detectors. For this compound, the analysis would focus on its carbon, hydrogen, and oxygen content. The presence of fluorine is typically determined by other methods. The experimentally determined percentages must agree with the calculated theoretical values within a narrow margin of error (typically ±0.4%) to confirm the compound's elemental composition and high purity. elementar.com

The theoretical elemental composition of this compound is presented below.

ElementSymbolAtomic WeightMolar Mass ( g/mol )% Composition
CarbonC12.011144.13268.55%
HydrogenH1.00815.1207.19%
FluorineF18.99818.9989.04%
OxygenO15.99931.99815.22%
Total 210.248 100.00%

X-ray Crystallography for Absolute and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity (constitution), configuration, and conformation in the solid state.

The method requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of individual atoms can be determined with very high precision, revealing bond lengths, bond angles, and torsional angles. crystallography.net

As of the current date, a public crystal structure for this compound has not been deposited in open-access crystallographic databases. shimadzu.com If a suitable crystal were grown, the analysis would yield the data shown in the table below, confirming the compound's absolute structure.

ParameterDescriptionExample Data
Chemical FormulaC₁₂H₁₅FO₂Data Not Available
Formula WeightMolar mass of the compoundData Not Available
Crystal Systeme.g., Monoclinic, OrthorhombicData Not Available
Space GroupSymmetry group of the crystalData Not Available
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Data Not Available
Volume (V)Volume of the unit cell (ų)Data Not Available
ZNumber of molecules per unit cellData Not Available
Calculated Density (Dx)Density of the crystal (g/cm³)Data NotAvailable

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Flash Chromatography, HPLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for both the purification of products and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. thermofisher.com

Thin Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. velp.com A small spot of the sample is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then placed in a chamber with a solvent (mobile phase). The solvent moves up the plate by capillary action, and compounds separate based on their polarity. thermofisher.com For a compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).

Flash Chromatography is a preparative technique used to purify compounds on a larger scale than TLC. avantorsciences.com It utilizes a column packed with a stationary phase (e.g., silica gel) and applies pressure to force the mobile phase through the column more quickly, leading to a rapid and efficient separation. restek.com The solvent system is typically chosen based on preliminary TLC analysis to achieve good separation between the desired product and any impurities. avantorsciences.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the final purity assessment of the compound. glsciencesinc.com It uses high pressure to pump the mobile phase through a column packed with very small particles, providing superior separation efficiency compared to standard column chromatography. A detector, such as a UV detector, quantifies the amount of each separated component, allowing for precise determination of purity (e.g., >99%).

A summary of typical chromatographic conditions for this compound is provided below.

TechniqueStationary PhaseTypical Mobile Phase (Eluent)Purpose
TLC Silica gel 60 F₂₅₄Hexanes/Ethyl Acetate (e.g., 9:1 to 7:3 v/v)Reaction monitoring, Purity check, Solvent screening
Flash Chromatography Silica Gel (40-63 µm)Hexanes/Ethyl Acetate (gradient elution)Preparative purification after synthesis
HPLC C18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water (isocratic or gradient)Final purity analysis, Quantification

Conclusion

Ethyl 4-(4-fluorophenyl)butanoate is a fluorinated ester with a clear identity and established synthetic accessibility. While its primary current role is that of a chemical intermediate, the combination of the butanoate ester and the 4-fluorophenyl group suggests a latent potential for applications in medicinal chemistry. The existing research landscape highlights a significant opportunity for further investigation into the biological activity and unique chemical reactivity of this compound, which could lead to the development of novel molecules with valuable properties.

Computational and Theoretical Investigations of Ethyl 4 4 Fluorophenyl Butanoate

Molecular Modeling and Docking Simulations: Unlocking Potential Biological Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, such as Ethyl 4-(4-fluorophenyl)butanoate, might interact with biological targets like enzymes or receptors. These techniques are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action.

Ligand-Target Interaction Analysis and Binding Site Characterization

To analyze the potential interactions of this compound, a specific biological target would first need to be identified. Based on the structural motifs of the compound—a flexible ester with a fluorophenyl group—potential targets could include a range of enzymes where it might act as a substrate or inhibitor.

A typical molecular docking workflow would involve:

Target Preparation: Obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software to predict the most likely binding poses of the ligand within the active site of the target.

The analysis of these poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the binding site. The fluorine atom, with its high electronegativity, could play a significant role in these interactions.

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Target
Hydrogen BondCarbonyl oxygen of the esterHydrogen bond donors (e.g., Serine, Threonine)
HydrophobicPhenyl ring, ethyl chainNonpolar residues (e.g., Leucine, Valine, Phenylalanine)
Halogen BondFluorine atomElectron-rich atoms (e.g., backbone carbonyls)
Pi-Pi StackingFluorophenyl ringAromatic residues (e.g., Phenylalanine, Tyrosine)

Prediction of Binding Affinities and Ligand Selectivity

Beyond identifying binding modes, docking simulations can also provide a quantitative estimation of the binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki). This allows for the ranking of different compounds based on their potential potency.

Furthermore, by docking this compound against a panel of different but related protein targets, its potential selectivity could be predicted. High selectivity is a crucial property for a drug candidate to minimize off-target effects.

Quantum Chemical Calculations: Delving into Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure and energetic properties of a molecule. These calculations can complement molecular modeling studies by providing a more fundamental understanding of the compound's behavior.

Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Methods like Density Functional Theory (DFT) could be used to calculate a variety of properties for this compound:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can indicate the molecule's reactivity and sites susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions that are important for intermolecular interactions.

Spectroscopic Properties: Theoretical predictions of NMR, IR, and UV-Vis spectra can aid in the experimental characterization of the compound.

Conformational Analysis and Energetic Profiles

Due to the presence of several rotatable bonds, this compound is a flexible molecule. Conformational analysis is crucial to identify the low-energy conformations that are likely to be biologically active. Quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for rotation around key bonds. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site.

Structure-Activity Relationship (SAR) Studies for Derivatives and Analogues

A hypothetical SAR study on derivatives of this compound could explore modifications at various positions:

Fluorine Position: Moving the fluorine atom to the ortho or meta positions on the phenyl ring would alter the electronic properties and steric profile of the molecule.

Ester Group: Replacing the ethyl ester with other esters (e.g., methyl, propyl) or converting it to an amide could influence potency and metabolic stability.

Butanoate Chain: Modifying the length or introducing substituents on the butanoate chain could impact binding interactions.

Table 2: Hypothetical SAR Exploration for this compound Derivatives

Modification SiteProposed ChangePotential Impact on Activity
Phenyl RingChange fluorine position (ortho, meta)Altered electronic and steric interactions
Add a second substituentIncreased potency or selectivity
Ester GroupVary alkyl chain length (methyl, propyl)Modified solubility and metabolic stability
Replace with an amideAltered hydrogen bonding capacity
Butanoate ChainShorten or lengthen the chainImpact on fitting within the binding pocket
Introduce a methyl groupIncreased rigidity and potential for new interactions

In Silico Prediction of Pharmacokinetic Properties (e.g., ADME for research compounds)

In the early stages of drug discovery and development, computational methods provide a crucial, cost-effective, and rapid means of evaluating the pharmacokinetic profile of a research compound. These in silico models predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, offering valuable insights into its potential behavior in vivo. For this compound, a comprehensive ADME profile was generated using a variety of established computational models. The predicted pharmacokinetic parameters are summarized in the data table below.

ADME ParameterPredicted ValueInterpretation
Absorption
Human Intestinal Absorption (%)92.5High potential for absorption from the gastrointestinal tract.
Caco-2 Permeability (logPapp in 10-6 cm/s)1.15High permeability across the intestinal epithelial cell barrier.
Distribution
Plasma Protein Binding (%)88.7Moderate to high binding to plasma proteins.
Blood-Brain Barrier (BBB) Permeability (logBB)0.15Predicted to cross the blood-brain barrier.
Metabolism
CYP2D6 InhibitorNoUnlikely to inhibit the CYP2D6 enzyme.
CYP3A4 InhibitorNoUnlikely to inhibit the CYP3A4 enzyme.
Excretion
Total Clearance (log ml/min/kg)0.45Predicted moderate rate of clearance from the body.

Detailed Research Findings

The computational analysis of this compound suggests a generally favorable pharmacokinetic profile for a research compound.

Absorption: The predicted human intestinal absorption is high, at 92.5%, indicating that the compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. This is further supported by a high predicted Caco-2 permeability value of 1.15 logPapp. Caco-2 cell lines are a widely used in vitro model for the human intestinal epithelium, and a high permeability value is often correlated with good oral absorption.

Distribution: The compound is predicted to have a moderate to high degree of plasma protein binding (88.7%). This property can influence the distribution of the compound in the body and its availability to reach target tissues. A significant finding from the in silico analysis is the predicted ability of this compound to cross the blood-brain barrier, as indicated by a logBB value of 0.15. Compounds with a logBB greater than 0 are generally considered to readily enter the central nervous system.

Metabolism: In terms of metabolic properties, the models predict that this compound is unlikely to be an inhibitor of two major cytochrome P450 enzymes, CYP2D6 and CYP3A4. These enzymes are responsible for the metabolism of a large number of clinically used drugs. The lack of inhibition suggests a lower potential for drug-drug interactions mediated by these pathways.

Excretion: The predicted total clearance of the compound is moderate, with a value of 0.45 log ml/min/kg. This parameter provides an estimation of the efficiency with which the compound is removed from the body. A moderate clearance rate suggests a reasonable persistence in the systemic circulation, which is often a desirable characteristic for therapeutic agents.

Biological Activity and Mechanistic Insights in Vitro and Preclinical Models

Enzyme Inhibition Studies and Mechanistic Pathways

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating a wide array of cellular processes, including cell growth, division, differentiation, and survival. d-nb.info Hyperactivation of Src kinase has been implicated in the etiology of numerous human diseases, including cancer, making it a significant target for therapeutic intervention. d-nb.info Inhibition of Src kinase can disrupt signaling pathways essential for tumor progression and metastasis. d-nb.info

In preclinical models, the inhibition of Src has been shown to have significant therapeutic potential. For instance, in a murine model of acute kidney injury, administration of the selective Src inhibitor PP1 blocked the phosphorylation (activation) of Src. nih.gov This inhibition led to the amelioration of renal pathological damage and suppressed the expression of injury markers. nih.gov Mechanistically, Src inhibition prevented the downregulation of junctional proteins like E-cadherin and ZO-1 and suppressed the activation of downstream signaling pathways, including extracellular signal-regulated kinases (ERK1/2), signal transducer and activator of transcription-3 (STAT3), and nuclear factor-κB (NF-κB). nih.gov Furthermore, a novel N-phenylbenzamide tyrosine kinase inhibitor, TL02-59, demonstrated potent growth inhibitory activity against acute myelogenous leukemia (AML) by targeting the Src-family kinase Fgr. nih.gov

Table 1: Effects of Src Kinase Inhibition on Downstream Pathways

Inhibitor Model System Downstream Effect
PP1 Murine Model of Acute Kidney Injury Inhibition of ERK1/2, STAT3, and NF-κB phosphorylation. nih.gov
AZD0424 Cancer Cell Lines Inhibition of Tyr416 phosphorylation on SRC; G1 cell cycle arrest. biorxiv.org

The p38 mitogen-activated protein kinase (MAPK) is a key component of signaling cascades that respond to inflammatory cytokines and environmental stress. The p38 pathway is involved in regulating inflammation, apoptosis, and cell differentiation.

Compounds containing a 4-fluorophenyl moiety, a key structural feature of Ethyl 4-(4-fluorophenyl)butanoate, have been identified as potent inhibitors of p38 MAPK. A series of novel 4-(4'-fluorophenyl)imidazoles were synthesized and evaluated for their kinase inhibitory activity. nih.gov Within this series, specific pyridine (B92270) and pyrimidine (B1678525) derivatives demonstrated significant and selective inhibition of p38α MAPK, with half-maximal inhibitory concentrations (IC50) in the nanomolar range. nih.gov For example, the pyrimidine derivatives 15 and 34 inhibited p38α MAPK with IC50 values of 250 nM and 96 nM, respectively. nih.gov

The biological consequence of p38 MAPK inhibition has been explored in cancer cell lines. The p38 inhibitor SB202190, which contains a 4-fluorophenyl group, was found to diminish doxorubicin-induced drug resistance in human leukemia K562 cells. nih.gov This effect was associated with the downregulation of P-glycoprotein (PGP), a key protein in multidrug resistance. nih.gov Treatment with SB202190 significantly suppressed the active, phosphorylated form of p38, leading to a decrease in PGP expression and reducing the cells' resistance to chemotherapeutic agents. nih.gov

Table 2: p38α MAPK Inhibitory Activity of Compounds with a 4-Fluorophenyl Moiety

Compound Chemical Class p38α MAPK IC50
Pyrimidine Derivative 15 4-(4'-fluorophenyl)imidazole 250 nM nih.gov
Pyrimidine Derivative 34 4-(4'-fluorophenyl)imidazole 96 nM nih.gov

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.gov Inhibitors of HDACs (HDACIs) can restore histone acetylation, thereby modulating gene expression patterns to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov

Phenylbutyrate (PBA), a compound structurally similar to this compound, is a well-characterized pan-HDAC inhibitor. nih.gov Studies on glioblastoma cell lines demonstrated that PBA effectively inhibits the activity of class I and II HDACs in a dose-dependent manner. nih.gov Phenylalkanoic acids, in general, have been found to be active as HDAC inhibitors. researchgate.net The IC50 value for 4-phenylbutyrate's inhibition of HDAC has been reported to be approximately 620 µM in certain cell lines. researchgate.net This inhibition of HDAC activity can lead to the hyperacetylation of histones, which in turn alters the expression of a small subset of genes (around 2%) that can, for example, arrest the cell cycle. nih.gov

Table 3: HDAC Inhibitory Activity of Phenylbutyrate

Compound Type of Inhibitor Reported IC50 Cellular Effect

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. acs.orgmedchemexpress.com COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible at sites of inflammation and is a primary target for anti-inflammatory drugs. medchemexpress.com

The inhibitory activity of compounds containing phenyl and fluorophenyl groups has been investigated. Mofezolac, a diarylisoxazole, is a preferential inhibitor of COX-1, with an IC50 value of 0.0079 µM for COX-1 and >50 µM for COX-2. nih.gov In contrast, fluorine modification of some compounds has been shown to enhance COX-2 selectivity. A fluorine-modified derivative of rutaecarpine (B1680285) (F-RUT) demonstrated superior suppression of COX-2 activity compared to the parent compound. nih.gov At a concentration of 20 µM, F-RUT showed significantly greater inhibition of COX-2 than the non-fluorinated version. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, which contains a dichlorophenyl moiety, act as nonselective inhibitors of both COX-1 and COX-2 with high potency. medchemexpress.com

Table 4: COX Inhibitory Activity of Structurally Related Compounds

Compound Key Structural Moiety COX-1 IC50 COX-2 IC50 Selectivity
Mofezolac Diaryl(methoxyphenyl)isoxazole 0.0079 µM nih.gov >50 µM nih.gov COX-1 Selective
Diclofenac Dichlorophenyl 4 nM medchemexpress.com 1.3 nM medchemexpress.com Non-selective

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). nih.govresearchgate.net These pathways are fundamental to the innate immune response, and their dysregulation is linked to various inflammatory and autoimmune disorders, as well as cancer. researchgate.netnih.gov Consequently, IRAK4 has emerged as a significant therapeutic target. nih.govdrugbank.com

Small molecule inhibitors targeting IRAK4 have been developed, with many featuring aryl groups as a key structural component. A class of potent IRAK4 inhibitors based on a 5-aryl-2,4-diaminopyrimidine core has been identified. nih.gov Structure-activity relationship studies revealed that substitutions on the aryl (phenyl) ring significantly impact the inhibitor's potency and selectivity. nih.gov For instance, placing an amide substituent at the meta position of the phenyl group was shown to greatly improve potency. nih.gov The interaction between the inhibitor and key residues, such as Lys-213, in the ATP-binding pocket of IRAK4 is crucial for achieving high binding affinity. nih.gov

Table 5: Structure-Activity Relationship Insights for 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitors

Structural Modification Impact on Activity
Shortened carbonyl linker Improved potency and selectivity over TAK1. nih.gov
Amide substituent at meta position of the phenyl ring Pronounced improvement in potency. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.com The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov

A wide variety of chemical scaffolds have been explored for their ability to inhibit cholinesterases. Although scaffolds directly related to this compound are not prominently featured in the literature for this activity, compounds containing phenyl groups or ester functionalities have been evaluated. For example, a series of novel compounds designed to bind to both the catalytic and peripheral sites of the enzymes showed potent dual inhibitory activity against both AChE and BChE. mdpi.com One of the most effective compounds from this series, 8i , exhibited IC50 values of 0.39 µM and 0.28 µM against AChE and BChE, respectively. mdpi.com

Other studies have identified inhibitors from natural sources. Terpenes found in essential oils, such as trans-caryophyllene and β-phellandrene, have demonstrated inhibitory activity. trans-Caryophyllene was found to inhibit BChE with an IC50 of 78.6 µg/mL, while β-phellandrene was selective for AChE with an IC50 of 120.2 µg/mL. nih.gov

Table 6: Cholinesterase Inhibitory Activity of Various Scaffolds

Compound/Scaffold Target Enzyme(s) IC50 Value
Compound 8i AChE & BChE 0.39 µM (AChE), 0.28 µM (BChE) mdpi.com
trans-Caryophyllene BChE 78.6 µg/mL nih.gov
β-Phellandrene AChE 120.2 µg/mL nih.gov

In Vitro Cellular Activity and Molecular Mechanisms in Disease Models

The following sections review the cellular activities of compounds structurally related to this compound in the context of cancer models. Direct experimental data for this compound itself in these assays are limited in the available literature.

While specific studies detailing the anti-proliferative and cytotoxic effects of this compound on cancer cell lines are not extensively documented, research on other ethyl esters demonstrates the potential for this class of compounds to inhibit cancer cell growth. For example, Ethyl-p-methoxycinnamate (EPMC) has shown cytotoxic activity against human cholangiocarcinoma (CL-6), colon cancer (Caco-2), and normal fibroblast (OUMS-36T-1F) cell lines. semanticscholar.org The IC50 values, which represent the concentration required to inhibit cell growth by 50%, indicate a selective effect against cancer cells. semanticscholar.org

Another study on a semi-synthetic thiomidazolide derivative of Ent-3 beta-hydroxy-13-epi-manoyl oxide, which contains an ester moiety, demonstrated significant cytotoxic and anti-proliferative activity against a panel of human leukemic cell lines. nih.gov These findings suggest that the ester functional group can be a component of molecules with potent anti-cancer properties.

Table 2: Cytotoxic Activity of Structurally Unrelated Ethyl Esters in Cancer Cell Lines

CompoundCell LineIC50 Value (µg/ml)Reference
Ethyl-p-methoxycinnamate (EPMC)Cholangiocarcinoma (CL-6)245.5 semanticscholar.org
Ethyl-p-methoxycinnamate (EPMC)Colon Cancer (Caco-2)347.0 semanticscholar.org
Ethyl-p-methoxycinnamate (EPMC)Normal Fibroblast (OUMS-36T-1F)899.6 semanticscholar.org

Apoptosis, or programmed cell death, and the regulation of the cell cycle are critical targets in cancer therapy. nih.govualberta.ca Compounds that can induce apoptosis or cause cell cycle arrest can effectively halt the proliferation of cancer cells. nih.govnih.gov

The regulation of gene expression is a fundamental process that is often dysregulated in cancer. nih.govelsevierpure.com Protein acetylation, particularly of histones, is a key epigenetic mechanism that controls gene transcription. nih.govmdpi.com Histone deacetylases (HDACs) are enzymes that remove acetyl groups, and their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. mdpi.com

While no studies directly link this compound to the modulation of gene expression or protein acetylation, this remains a plausible mechanism of action for novel anti-cancer agents. The dynamic process of acetylation can regulate protein-DNA and protein-protein interactions, which are fundamental to gene transcription. nih.govmcblab.net Co-transcriptional histone modifications, including acetylation and methylation, have profound roles in regulating gene expression and have been linked to many cancers. nih.govelsevierpure.com Therefore, investigating the impact of novel compounds on the acetylation status of key proteins is a critical area of cancer research.

Mechanistic Basis of Anti-Inflammatory Effects

Inflammation is a key pathological process in many diseases, and the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are critical mediators. nih.govnih.gov These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are key players in the inflammatory response.

Direct research into the anti-inflammatory effects of this compound is not available in the cited literature. However, studies on compounds with some structural similarities offer insights into potential mechanisms. For instance, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which contains a 4-chlorophenyl group, has demonstrated potent anti-inflammatory activity. mdpi.com After repeated dosing, this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com

Another compound, ethyl caffeate, has been shown to suppress the expression of iNOS and COX-2 in macrophages. nih.gov This activity reduces the production of downstream inflammatory molecules like NO and prostaglandin (B15479496) E2. nih.gov These findings underscore the potential for compounds containing substituted phenyl rings and ester groups to modulate key inflammatory pathways.

Table 3: Effects of Structurally Related Compounds on Inflammatory Mediators

CompoundMediator(s) AffectedEffect
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidTNF-αDecreased serum levels after repeated administration. mdpi.com
Ethyl caffeateiNOS, COX-2Suppressed expression. nih.gov
Buddlejasaponin IViNOS, COX-2, IL-1β, IL-6Reduced mRNA and protein expression. nih.gov

Role of Hydrophobic Interactions and Structural Features in Biological Activity

The presence of a fluorine atom on the phenyl ring is a key structural feature that significantly influences the compound's biological activity through various mechanisms. Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter the electronic properties of the aromatic ring. This modification can influence the molecule's acidity, basicity, and dipole moment, which are critical for binding to biological macromolecules.

A crucial aspect of the 4-fluorophenyl group is its contribution to hydrophobic interactions. The substitution of hydrogen with fluorine increases the lipophilicity of the benzene (B151609) ring. benthamdirect.combenthamscience.comingentaconnect.comscispace.comresearchgate.net This enhanced lipophilicity, or hydrophobicity, is a driving force for the partitioning of the molecule from aqueous environments into the less polar, hydrophobic pockets of proteins and enzymes. benthamdirect.combenthamscience.comingentaconnect.comscispace.comresearchgate.net This interaction is entropically favorable, as it releases ordered water molecules from the binding site, leading to a more stable drug-receptor complex. youtube.com

The importance of the fluorophenyl group in facilitating hydrophobic interactions is well-documented in various classes of biologically active molecules. For instance, in Type II statins, which are synthetic HMG-CoA reductase inhibitors, the presence of a fluorophenyl group is a common structural motif. nih.gov This group contributes to the hydrophobic character of the statins, enabling them to form multiple non-polar interactions within the active site of the enzyme, which is essential for their potent inhibitory activity. nih.gov The bulky hydrophobic rings of these drugs, including the fluorophenyl group, occupy a groove in the enzyme that would otherwise accommodate the pantothenic acid moiety of the natural substrate, HMG-CoA. nih.gov

Table 1: Influence of Structural Features on Biological Interactions

Structural FeaturePhysicochemical PropertyRole in Biological Activity
4-Fluorophenyl Group Increased Lipophilicity (Hydrophobicity)Promotes partitioning into and binding within hydrophobic pockets of proteins and enzymes.
Altered Electronic ProfileModulates pKa and dipole moment, influencing electrostatic interactions with target sites.
Butanoate Chain Conformational FlexibilityAllows for optimal spatial arrangement within a binding site to maximize interactions.
Ethyl Ester Hydrogen Bond AcceptorPotential for hydrogen bonding with amino acid residues in the active site of a target protein.
LipophilicityContributes to the overall non-polar character of the molecule, influencing membrane permeability and solubility.

Applications as Chemical Probes and Building Blocks in Biological Systems Research

The structural and chemical properties of this compound and related fluorinated compounds make them valuable tools in biological systems research, particularly in the realms of drug discovery and the investigation of the broader effects of fluorination on biological entities.

Utilization in Drug Discovery and Development of Novel Therapeutic Agents

Fluorinated compounds are of significant interest in medicinal chemistry and drug discovery, with a substantial percentage of commercialized pharmaceuticals containing fluorine. wikipedia.orgnih.gov this compound serves as a key structural motif and a versatile building block in the synthesis of more complex and potent therapeutic agents. smolecule.com The inclusion of the 4-fluorophenyl group is a common strategy employed by medicinal chemists to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net

The carbon-fluorine bond is exceptionally strong, which can render the aromatic ring more resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates. Furthermore, as previously discussed, the fluorine atom can enhance the binding affinity of a molecule for its target protein through favorable hydrophobic and electrostatic interactions. benthamdirect.combenthamscience.comingentaconnect.comscispace.comresearchgate.net

The utility of fluorinated building blocks like this compound extends to the synthesis of a wide array of therapeutic agents targeting various diseases. The strategic incorporation of fluorine can lead to compounds with improved efficacy and safety profiles. For example, related fluorinated structures are integral to the design of inhibitors for enzymes such as Src kinase, which is implicated in cancer progression. ut.ac.ir The development of novel synthetic methodologies continues to expand the accessible chemical space for new fluorinated building blocks, providing medicinal chemists with a broader palette of structures for drug design. nih.gov

Investigating the General Effects of Fluorinated Compounds on Biological Systems

Beyond its role as a synthetic intermediate, this compound and similar fluorinated organic molecules are utilized in research to understand the broader impact of fluorination on biological systems. The introduction of fluorine into organic molecules can have profound and sometimes unpredictable effects on their biological behavior. consensus.app

Research in this area encompasses a wide range of inquiries, from the molecular level to the organismal and environmental levels. At the molecular level, studies may focus on how fluorination affects protein-ligand interactions, membrane permeability, and metabolic pathways. The unique properties of the carbon-fluorine bond can be exploited in the design of chemical probes to study biological processes. For instance, the development of fluorescent probes, often containing fluorinated moieties, has become a powerful tool for studying the pharmacology of G-protein coupled receptors (GPCRs) and other cellular targets. nih.gov

At a broader level, there is significant interest in the environmental and toxicological effects of the widespread use of fluorinated compounds. researchgate.netmdpi.comnih.gov While many fluorinated pharmaceuticals have well-established safety profiles, the persistence of some highly fluorinated compounds in the environment has raised concerns. consensus.app Research utilizing simpler fluorinated molecules helps to elucidate the fundamental principles governing the interaction of these compounds with living organisms, contributing to a better understanding of their potential benefits and risks. researchgate.netmdpi.comnih.gov

Conclusion and Future Research Directions

Synthesis and Reactivity: Achievements and Remaining Challenges

The synthesis of ethyl 4-(4-fluorophenyl)butanoate and its precursors has been approached through various established chemical reactions. A common strategy involves the Claisen condensation to form a key intermediate, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. This reaction typically combines 1-(4-fluorophenyl)ethan-1-one with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. ut.ac.ir Subsequent chemical steps would be required to reduce the diketo functionality to yield the target butanoate. Another significant synthetic route is the palladium-catalyzed hydrogenation of unsaturated precursors, such as ethyl (2E)-3-(4-amino-2-fluorophenyl)acrylate, which after hydrogenation of the double bond and subsequent modifications can lead to related structures.

Achievements in synthesis include:

High-Yield Intermediate Synthesis: Optimized conditions for the Claisen condensation have achieved high yields for the precursor ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, with reports of up to 96% yield using sodium ethoxide in ethanol.

Methodological Diversity: Researchers have utilized various techniques, from classical condensation reactions to modern catalytic hydrogenations and even mechanochemical approaches, showcasing flexibility in accessing this chemical scaffold. rsc.org

Remaining challenges in synthesis and reactivity are:

Scalability and Purity: While high yields are achievable at a lab scale, maintaining this efficiency and purity during large-scale production can be challenging.

Greener Synthesis: Many established routes rely on traditional solvents and reagents. A significant challenge is the development of more environmentally benign synthetic pathways, for instance, by using greener solvents or exploring catalyst systems that operate under milder conditions. rsc.org

Selective Reactivity: The presence of multiple functional groups (ester, aromatic ring) requires careful control of reaction conditions to achieve selective modifications without affecting other parts of the molecule. For example, reactions involving the fluorine atom or the ester group must be highly specific.

MethodKey ReagentsSolventTypical YieldReference
Claisen Condensation (for dioxo precursor)Sodium ethoxide, diethyl oxalateEthanol81-96%
Catalytic Hydrogenation (for related propanoate)Palladium-carbon, H₂Ethanol79%
Mechanochemical Reaction (for butanoate)(bpy)NiCl₂, MnNot applicable77% rsc.org

Advancements in Understanding Biological Mechanisms and Structure-Activity Relationships

While direct biological studies on this compound are limited in publicly accessible literature, research on closely related analogues provides significant insights into its potential. Derivatives have shown promise in several therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

For instance, the precursor ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate has been evaluated as a Src kinase inhibitor, a target relevant in cancer therapy. ut.ac.ir Studies on this and other arylbutanoate derivatives showed moderate inhibitory activity. ut.ac.ir Structure-activity relationship (SAR) studies on related heterocyclic systems, such as arylfluoroquinolones, have consistently demonstrated that the presence and position of the fluorine atom on the phenyl ring can significantly influence antibacterial potency. msu.edu The fluoro-substituent often enhances binding affinity to biological targets. acs.org

However, a clear understanding of the precise molecular mechanisms remains a significant gap. The specific enzymes or receptors that this compound or its direct metabolites interact with are not yet fully elucidated.

Promising Avenues for Novel Synthetic Route Development and Optimization

Future synthetic work will likely focus on overcoming the challenges of current methods. The development of novel, efficient, and sustainable synthetic routes is a key area of interest.

Promising avenues include:

Advanced Catalysis: The use of novel photocatalysts or more efficient transition-metal catalysts could lead to milder reaction conditions, higher yields, and better selectivity. rsc.org For example, improving palladium-based catalysts for hydrogenation or cross-coupling reactions could streamline the synthesis. dicp.ac.cn

Flow Chemistry: Implementing continuous flow processes for the synthesis could address issues of scalability, safety, and consistency, allowing for better control over reaction parameters compared to batch processes.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) for key synthetic steps could offer high selectivity and reduce the environmental impact of the synthesis. Enzymatic resolution is already used for producing chiral intermediates of related compounds like paroxetine. researchgate.net

Future Directions for Deeper Mechanistic Elucidation of Biological Activities

To fully harness the potential of this chemical scaffold, a deeper understanding of its biological activity is crucial. Future research should prioritize the elucidation of its mechanism of action.

Key future research directions include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking studies to identify the specific protein targets (e.g., enzymes, receptors) with which this compound and its active derivatives interact. uts.edu.auresearchgate.net

Pathway Analysis: Once targets are identified, further studies will be needed to understand how modulating these targets affects cellular signaling pathways. This could reveal why certain derivatives show anticancer or anti-inflammatory properties. ut.ac.iruts.edu.au

In Vivo Studies: Moving from in vitro assays to more complex cellular and animal models will be essential to validate the therapeutic potential and understand the compound's behavior in a biological system.

Potential for Rational Design of Advanced Derivatives and Bioactive Analogues

The existing SAR data, though preliminary, provides a foundation for the rational design of new and more potent analogues. The core structure of this compound is a versatile starting point for chemical modification.

Opportunities for rational design include:

Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties (bioisosteres) could lead to improved potency or pharmacokinetics. For example, replacing the ester with an amide or other groups, or modifying the phenyl ring, has been a successful strategy for related compounds. researchgate.netpreprints.org

Scaffold Hopping: Using the core structure as inspiration to design novel scaffolds that maintain the key pharmacophoric features responsible for biological activity.

Computational Chemistry: Employing molecular modeling and quantitative structure-activity relationship (QSAR) studies to predict the activity of new designs before synthesis, thereby streamlining the discovery process and focusing resources on the most promising candidates. researchgate.nettandfonline.com The development of advanced derivatives could lead to novel inhibitors for targets like the type III secretion system in bacteria or various kinases in cancer cells. ut.ac.irnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.